

# Spectroscopic Profile of Allyl Nonanoate: A Technical Guide

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## Compound of Interest

Compound Name: *Allyl nonanoate*

Cat. No.: *B1581871*

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## Introduction

**Allyl nonanoate** ( $\text{CH}_2(\text{CH}_2)_7\text{COOCH}_2\text{CH}=\text{CH}_2$ ) is a fatty acid ester known for its fruity, waxy, and pineapple-like aroma, leading to its use in the flavor and fragrance industry. As with any chemical entity in research and development, particularly in fields like drug development where purity and structural confirmation are paramount, a thorough understanding of its spectroscopic properties is essential. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **allyl nonanoate**. The information is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic data and experimental methodologies for this compound.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **allyl nonanoate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR (Predicted, 500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
5.92	ddt	1H	17.2, 10.5, 5.7	-CH=CH <sub>2</sub>
5.30	dq	1H	17.2, 1.5	=CH <sub>2</sub> (trans)
5.22	dq	1H	10.5, 1.4	=CH <sub>2</sub> (cis)
4.57	dt	2H	5.7, 1.5	-OCH <sub>2</sub> -
2.31	t	2H	7.5	-C(=O)CH <sub>2</sub> -
1.63	p	2H	7.4	-C(=O)CH <sub>2</sub> CH <sub>2</sub> -
1.28	m	10H	-	-(CH <sub>2</sub> ) <sub>5</sub> -
0.88	t	3H	7.0	-CH <sub>3</sub>

<sup>13</sup>C NMR (Predicted, 125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
173.5	C=O
132.3	-CH=
118.2	=CH <sub>2</sub>
65.0	-OCH <sub>2</sub> -
34.4	-C(=O)CH <sub>2</sub> -
31.8	-(CH <sub>2</sub> ) <sub>x</sub> -
29.2	-(CH <sub>2</sub> ) <sub>x</sub> -
29.1	-(CH <sub>2</sub> ) <sub>x</sub> -
25.0	-C(=O)CH <sub>2</sub> CH <sub>2</sub> -
22.6	-CH <sub>2</sub> CH <sub>3</sub>
14.1	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The following data is based on the gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database.<sup>[1]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2930	Strong	C-H stretch (alkane)
1745	Strong	C=O stretch (ester)
1647	Medium	C=C stretch (alkene)
1160	Strong	C-O stretch (ester)
985, 920	Medium	=C-H bend (alkene)

## Mass Spectrometry (MS)

The following data is based on the electron ionization (EI) mass spectrum available from the NIST database.<sup>[2]</sup>

m/z	Relative Intensity	Assignment
41	100%	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)
55	60%	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
69	30%	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>
83	25%	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>
198	<5%	[M] <sup>+</sup> (Molecular ion)

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that are standard for the analysis of liquid esters like **allyl nonanoate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- Approximately 10-20 mg of **allyl nonanoate** is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), which is a common solvent for non-polar organic compounds.<sup>[3]</sup>
- A small amount of an internal standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to serve as a reference for the chemical shift scale ( $\delta = 0.00$  ppm).
- The solution is transferred to a clean, dry 5 mm NMR tube.

### $^1\text{H}$ NMR Spectroscopy:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
- Pulse Program: A standard single-pulse experiment.
- Acquisition Parameters:
  - Number of Scans: 8 to 16 scans are typically sufficient for a concentrated sample.
  - Relaxation Delay: A delay of 1-2 seconds between scans.
  - Acquisition Time: Approximately 2-4 seconds.<sup>[3]</sup>
  - Spectral Width: A sweep width of approximately 12-16 ppm.

### $^{13}\text{C}$ NMR Spectroscopy:

- Instrument: A high-resolution NMR spectrometer (e.g., 100 or 125 MHz).
- Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Parameters:
  - Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of  $^{13}\text{C}$ .

- Relaxation Delay: A delay of 2 seconds is a common starting point.
- Spectral Width: A sweep width of approximately 220-240 ppm.



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### *NMR Experimental Workflow*

## Fourier-Transform Infrared (FT-IR) Spectroscopy

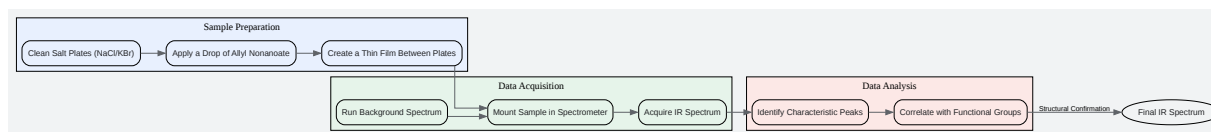
### Sample Preparation (Neat Liquid):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place one to two drops of liquid **allyl nonanoate** onto the surface of one salt plate.<sup>[4]</sup>
- Carefully place the second salt plate on top, spreading the liquid to form a thin, uniform film between the plates.
- Mount the sandwiched plates in the spectrometer's sample holder.

### Data Acquisition:

- Instrument: A Fourier-Transform Infrared Spectrometer.
- Mode: Transmittance or Absorbance.
- Spectral Range: Typically 4000 to 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$  is standard for routine analysis.
- Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

- Background: A background spectrum of the empty salt plates is recorded and automatically subtracted from the sample spectrum.



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### *FT-IR Experimental Workflow*

## Gas Chromatography-Mass Spectrometry (GC-MS)

### Sample Preparation:

- Prepare a dilute solution of **allyl nonanoate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

### Instrumental Conditions:

- Gas Chromatograph:
  - Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
  - Injector Temperature: 250 °C.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

- Oven Program: An initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Mass Range: Scan from m/z 35 to 400.



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### GC-MS Experimental Workflow

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## References

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